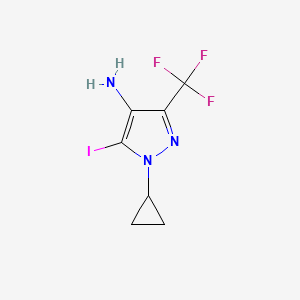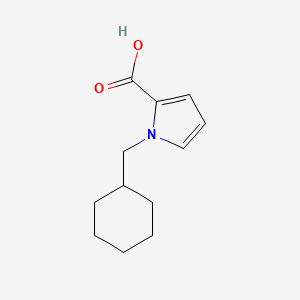
1-Cyclopropyl-5-iodo-3-(trifluoromethyl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-5-iodo-3-(trifluoromethyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a cyclopropyl group, an iodine atom, and a trifluoromethyl group attached to the pyrazole ring. These functional groups can significantly influence the compound’s chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-5-iodo-3-(trifluoromethyl)-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides or cyclopropyl carbinols under suitable conditions.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopropyl-5-iodo-3-(trifluoromethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium or copper, along with appropriate ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azides or thiocyanates, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Use in the development of agrochemicals, dyes, and materials.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-5-iodo-3-(trifluoromethyl)-1H-pyrazol-4-amine would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-amine: Lacks the iodine atom.
1-Cyclopropyl-5-chloro-3-(trifluoromethyl)-1H-pyrazol-4-amine: Contains a chlorine atom instead of iodine.
1-Cyclopropyl-5-iodo-1H-pyrazol-4-amine: Lacks the trifluoromethyl group.
Uniqueness
1-Cyclopropyl-5-iodo-3-(trifluoromethyl)-1H-pyrazol-4-amine is unique due to the combination of the cyclopropyl, iodine, and trifluoromethyl groups. This combination can impart distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C7H7F3IN3 |
|---|---|
Poids moléculaire |
317.05 g/mol |
Nom IUPAC |
1-cyclopropyl-5-iodo-3-(trifluoromethyl)pyrazol-4-amine |
InChI |
InChI=1S/C7H7F3IN3/c8-7(9,10)5-4(12)6(11)14(13-5)3-1-2-3/h3H,1-2,12H2 |
Clé InChI |
ZIFWDXNJQJNOPH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C(=C(C(=N2)C(F)(F)F)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl 4-{5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13150475.png)


![4-Hydroxy-3-(4'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13150492.png)
![3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13150496.png)


![Methyl (2R,3S)-3-(2-aminophenyl)-3-[(tert-butoxycarbonyl)amino]-2-hydroxypropanoate](/img/structure/B13150513.png)

